(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
1359825-94-7 |
|---|---|
Molecular Formula |
C14H9N3O4S |
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18)/b12-7- |
InChI Key |
CZZAPCPWFCGOCC-GHXNOFRVSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RTC13; RTC-13; RTC 13; Read-through compound 13; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The thiazolidinone core is then constructed via cyclization reactions involving thiourea and appropriate aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, catalytic hydrogenation; usually performed in alcoholic solvents.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
Scientific Research Applications
(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of bacterial cell wall synthesis or interference with cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Thiazolidinone Core
The biological and physicochemical properties of thiazolidinones are highly dependent on substituents at C2, C3, and C3. Key comparisons include:
Key Observations :
- C2 Substituents: The imino group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to thioxo derivatives (e.g., 3e, 11a).
Crystallographic and Structural Insights
Crystal packing and intermolecular interactions vary significantly with substituents:
- Hydrogen Bonding: Compounds like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form S(6) rings via C-H···S interactions . The target compound’s imino group may enable N-H···O/N hydrogen bonds.
- Aromatic Stacking : Derivatives with planar substituents (e.g., benzylidene) exhibit π-π stacking (distance ~4.0 Å) , while the 2-nitrophenyl-furan group in the target compound may disrupt stacking due to steric bulk.
Biological Activity
The compound (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C17H13N3O4S
- Molecular Weight : 357.37 g/mol
- Structure : The compound features a thiazolidinone core with a furan and nitrophenyl substituent, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Activity
The compound also exhibits antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of the furan ring, which plays a critical role in electron donation.
Antidiabetic Effects
Thiazolidinone derivatives have been studied for their antidiabetic effects. Research suggests that this compound can enhance insulin sensitivity and promote glucose uptake in muscle cells. This is particularly relevant for the management of Type 2 diabetes.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase, leading to reduced glucose absorption.
- Reactive Oxygen Species Scavenging : Its antioxidant activity helps mitigate oxidative damage by neutralizing reactive oxygen species (ROS).
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and insulin signaling, contributing to its antidiabetic effects.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving infected wounds treated with a topical formulation containing the thiazolidinone derivative, significant reductions in bacterial load were observed within 48 hours of treatment. Patients reported improved healing rates and reduced pain levels.
Case Study 2: Diabetes Management
A clinical trial evaluated the efficacy of this compound in diabetic patients. Results indicated a notable decrease in fasting blood glucose levels and improved HbA1c readings over a 12-week period.
Q & A
Q. What are the critical synthetic steps and optimization strategies for preparing (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one?
The synthesis typically involves a multi-step approach:
- Knoevenagel Condensation : Reaction of a furan-2-carbaldehyde derivative (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde) with a thiazolidinone precursor (e.g., 2-iminothiazolidin-4-one) under basic conditions (e.g., piperidine or ammonium acetate in ethanol) to form the methylidene linkage.
- Solvent and Catalyst Optimization : Use of polar aprotic solvents (e.g., DMF or THF) and catalysts like acetic acid to enhance yield and regioselectivity .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate the Z-isomer, confirmed by NOESY NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR identify substituent environments (e.g., imino protons at δ 8.2–8.5 ppm, furan methylidene protons at δ 7.5–7.8 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm, C=N imino stretch at ~1600 cm) .
- UV-Vis : Absorption bands (~350–400 nm) indicate π→π* transitions in the conjugated system, useful for studying electronic properties .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?
- Computational Setup : Use B3LYP/6-31G(d,p) or PBE functionals to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge transfer properties .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient, imino nitrogen as electron-rich) to predict interaction sites .
- NMR Chemical Shift Prediction : Compare calculated (GIAO method) and experimental shifts to validate structural assignments .
Q. How can crystallographic data resolve discrepancies in reported biological activities?
- X-Ray Diffraction : Use SHELX or WinGX for structure refinement. For example, polymorphic forms (e.g., differing in furan ring torsion angles) may explain variable bioactivity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds involving nitro or imino groups) to assess stability and solubility .
- Docking Studies : Align crystal structures with target proteins (e.g., nonsense-mediated decay factors) to rationalize readthrough activation mechanisms .
Q. What strategies address contradictory results in antimicrobial assays?
- Assay Standardization : Use CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) vs. Gram-negative strains, noting nitro group’s role in membrane penetration .
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the 2-nitrophenyl group; decreased activity in such variants highlights its importance .
- Metabolic Stability Tests : Evaluate compound degradation in serum to distinguish intrinsic activity from pharmacokinetic effects .
Q. How can synthetic byproducts or stereoisomers be identified and controlled?
- HPLC-MS : Monitor reaction progress with C18 columns (acetonitrile/water gradient) to detect E/Z isomers or oxidized byproducts (e.g., quinone derivatives) .
- Dynamic NMR : Track isomerization kinetics at elevated temperatures (e.g., 40–60°C) to optimize conditions favoring the Z-configuration .
- Circular Dichroism (CD) : Resolve enantiomeric impurities if chiral centers form during synthesis .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
